1-(3-Methyl-benzoyl)-piperazine

Description

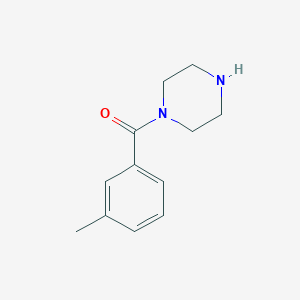

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(3-methylphenyl)-piperazin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-10-3-2-4-11(9-10)12(15)14-7-5-13-6-8-14/h2-4,9,13H,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHGUVIUZDTUVKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20375166 | |

| Record name | (3-Methylphenyl)(piperazin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100939-91-1 | |

| Record name | (3-Methylphenyl)(piperazin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 100939-91-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Historical Context and Significance of Benzamide and Piperazine Scaffolds in Medicinal Chemistry

The journey into understanding the importance of 1-(3-Methyl-benzoyl)-piperazine begins with an appreciation of its constituent parts. Both benzamide (B126) and piperazine (B1678402) moieties have a rich history in medicinal chemistry, serving as foundational structures, often referred to as "privileged scaffolds," for the development of numerous therapeutic agents. nih.govnih.gov

Benzamide Scaffold: The benzamide framework is a key feature in a variety of pharmaceuticals. nih.gov Its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, analgesic, and anticancer properties. nih.gov The structural simplicity and synthetic accessibility of the benzamide core make it an attractive starting point for the design of new and effective bioactive compounds. nih.gov Researchers have successfully modified the benzamide structure to create potent inhibitors of enzymes like carbonic anhydrase and acetylcholinesterase, which are implicated in conditions such as Alzheimer's disease. nih.gov

Piperazine Scaffold: The piperazine ring, a six-membered ring containing two nitrogen atoms at opposite positions, is another cornerstone of medicinal chemistry. wisdomlib.orgnih.gov Its presence in a molecule can significantly influence its physicochemical properties, such as solubility and basicity, which are crucial for drug absorption and distribution in the body. nih.govtandfonline.com The piperazine scaffold is a component of many approved drugs with diverse therapeutic applications, including antipsychotic, antihistamine, anticancer, and antiviral agents. wisdomlib.orgresearchgate.net The versatility of the piperazine ring allows for the attachment of various chemical groups, enabling the fine-tuning of a compound's pharmacological profile. wisdomlib.orgtandfonline.com

Rationale for Academic Investigation of 1 3 Methyl Benzoyl Piperazine As a Research Target

The academic interest in 1-(3-Methyl-benzoyl)-piperazine stems from the established pharmacological importance of its benzamide (B126) and piperazine (B1678402) components. The combination of these two privileged scaffolds into a single molecule presents a compelling strategy for the discovery of novel bioactive agents. nih.gov

Researchers hypothesize that by linking the 3-methylbenzoyl group to the piperazine ring, the resulting compound may exhibit unique biological activities or an enhanced therapeutic profile compared to derivatives containing only one of the scaffolds. The "3-methyl" substitution on the benzoyl ring is a specific structural modification that can influence how the molecule interacts with biological targets.

Investigations into similar benzoyl and cinnamoyl piperazine amides have shown potential as tyrosinase inhibitors, suggesting a possible avenue of research for this compound. nih.gov The exploration of such compounds is driven by the continuous need for new therapeutic options with improved efficacy and novel mechanisms of action.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug design, establishing a mathematical correlation between the chemical structure of a compound and its biological activity. For piperazine (B1678402) derivatives, QSAR models have been successfully developed to predict their activity against various biological targets. mdpi.commdpi.com These models typically utilize molecular descriptors that quantify physicochemical properties such as steric, electronic, and hydrophobic characteristics.

In the context of aryl alkanol piperazine derivatives studied for antidepressant activities, 2D-QSAR models have shown high statistical significance. nih.gov These models indicated that descriptors related to atom-type counts, dipole moment, and topological surface area are crucial for predicting activity, such as 5-hydroxytryptamine (5-HT) reuptake inhibition. nih.gov For a different series of piperazine derivatives designed as mTORC1 inhibitors, QSAR modeling revealed that molecular descriptors including the lowest unoccupied molecular orbital energy (E-LUMO), molar refractivity (MR), and topological polar surface area (PSA) were significantly correlated with their inhibitory activity. mdpi.com

Three-dimensional QSAR (3D-QSAR) approaches, like comparative molecular field analysis (CoMFA), provide further insights by mapping the steric and electrostatic field requirements for optimal interaction with a biological target. nih.govnih.gov For a series of piperazine-based matrix metalloproteinase inhibitors, 3D-QSAR models highlighted the steric and electrostatic requirements for ligand binding within the enzyme's active site. nih.gov Similarly, for piperazine derivatives with antihistamine effects, CoMFA studies showed that electrostatic and steric factors, but not hydrophobicity, were correlated with the antagonistic effect. nih.gov

While a specific QSAR model for 1-(3-Methyl-benzoyl)-piperazine is not publicly available, the principles from related studies suggest that a predictive model would incorporate descriptors for its key structural features. The table below outlines the likely important descriptors for such a model.

| Descriptor Type | Specific Descriptor Examples | Relevance to this compound |

| Electronic | Dipole Moment, HOMO/LUMO energies, Partial Charges | Governs electrostatic interactions; the carbonyl group and nitrogen atoms are key. mdpi.comnih.gov |

| Steric/Topological | Molar Refractivity (MR), Shadow Indices, Molecular Volume | Defines the size and shape constraints for receptor binding; the 3-methyl group adds steric bulk. mdpi.comnih.gov |

| Constitutional | Atom Counts (e.g., nO, nN), Molecular Weight, Number of Double Bonds | Basic descriptors that correlate with overall molecular properties and binding potential. openpharmaceuticalsciencesjournal.com |

| Hydrophobic | LogP, Polar Surface Area (PSA) | Influences membrane permeability and hydrophobic interactions within the binding pocket. mdpi.com |

These QSAR approaches are instrumental in rationally designing novel derivatives with enhanced potency and selectivity prior to their synthesis. nih.gov

Elucidation of Key Pharmacophoric Elements for Biological Activity

A pharmacophore represents the essential steric and electronic features of a molecule that are necessary to ensure optimal interactions with a specific biological target. nih.gov The identification of these features is a critical step in understanding a drug's mechanism of action. researchgate.net For the arylpiperazine class of compounds, to which this compound belongs, a general pharmacophore model has been established, particularly for activity at aminergic G-protein coupled receptors. mdpi.com

The key pharmacophoric elements of arylpiperazine derivatives typically include:

An Aromatic Ring: This feature engages in crucial π-π stacking or hydrophobic interactions with aromatic amino acid residues in the receptor binding pocket. mdpi.com In this compound, this is the methyl-substituted benzene (B151609) ring.

A Basic Nitrogen Atom: One of the piperazine nitrogens is typically protonated at physiological pH, forming a key ionic bond with an acidic residue (like aspartic acid) in the target protein. mdpi.com The distal nitrogen of the piperazine ring serves this function.

A Hydrogen Bond Acceptor: The carbonyl oxygen of the benzoyl group in this compound can act as a hydrogen bond acceptor, forming interactions with hydrogen bond donor groups in the receptor. researchgate.net

A Hydrophobic Group: The methyl group on the benzoyl ring provides a hydrophobic feature that can fit into a corresponding hydrophobic pocket in the receptor, potentially enhancing binding affinity or selectivity. nih.gov

Based on these principles, a putative pharmacophore model for this compound can be constructed, as detailed in the table below.

| Pharmacophoric Feature | Corresponding Moiety in this compound | Type of Interaction |

| Aromatic Ring (AR) | 3-Methylphenyl group | π-π stacking, hydrophobic interaction mdpi.com |

| Positive Ionizable (PI) | Distal Piperazine Nitrogen | Ionic bond, hydrogen bond mdpi.com |

| Hydrogen Bond Acceptor (HBA) | Carbonyl Oxygen | Hydrogen bond researchgate.net |

| Hydrophobic Group (HYD) | Methyl group | Hydrophobic interaction nih.gov |

The versatile structure of the piperazine ring allows it to act as a scaffold, positioning these pharmacophoric groups in the correct spatial orientation for effective interaction with target macromolecules. mdpi.com

Impact of Substituent Variations on Potency and Selectivity

The nature and position of substituents on the benzoyl and piperazine rings are critical determinants of the biological activity, potency, and selectivity of benzoylpiperazine derivatives. Structure-activity relationship (SAR) studies on related compounds provide valuable insights into the likely effects of the 3-methyl group in the target compound.

A study on benzoylpiperazine derivatives as glycine (B1666218) transporter 1 (GlyT1) inhibitors demonstrated the profound impact of substituents on the benzoyl ring. researchgate.net The findings from this study are summarized below and offer a predictive framework for this compound.

| Substituent Type on Benzoyl Ring | Position | Effect on GlyT1 Inhibitory Potency |

| None (removal of nitro group) | 5 | Complete loss of activity researchgate.net |

| Electron-Donating (e.g., -NH2, -OCH3) | 5 | Detrimental to activity researchgate.net |

| Lipophilic Electron-Withdrawing (e.g., -CF3, -CN) | 5 | Low to moderate activity researchgate.net |

| Polar Electron-Withdrawing (e.g., -SO2NH2, -SO2CH3) | 5 | High activity recovered, with potency in the nanomolar range researchgate.net |

This research highlights that the electronic properties of the substituent are paramount. Polar, electron-withdrawing groups were found to be optimal for high potency, while electron-donating groups were detrimental. researchgate.net The 3-methyl group in this compound is a small, lipophilic, and weakly electron-donating group. Based on the trends observed in the GlyT1 inhibitor series, this substitution might not be optimal for this specific target, where polar electron-withdrawing character is favored. However, for other biological targets, a small hydrophobic group in the meta position could be beneficial, fitting into a specific hydrophobic sub-pocket of the receptor and enhancing binding affinity.

Furthermore, substitutions on the piperazine ring itself can drastically alter activity and selectivity. In a series of dopamine (B1211576) D3 receptor ligands, various N-heterocyclic substitutions on the piperazine ring were shown to be well-tolerated, maintaining high affinity and selectivity. nih.gov This indicates that the piperazine core is a versatile scaffold that can be modified to tune the pharmacological profile of the final compound. nih.gov

Conformational Analysis and Bioactive Conformation

Conformational analysis is essential for understanding the three-dimensional structure that a molecule adopts, which in turn dictates its ability to bind to a receptor. The "bioactive conformation" is the specific spatial arrangement of the molecule when it is bound to its biological target.

For arylpiperazine derivatives, the piperazine ring typically adopts a stable chair conformation. nih.gov The flexibility of this compound arises from the rotation around two key single bonds:

The C-N bond between the benzoyl carbonyl group and the piperazine nitrogen.

The C-C bond between the phenyl ring and the carbonyl group.

The relative orientation of the benzoyl group with respect to the piperazine ring is a critical conformational parameter. Studies on 1-acyl-2-substituted piperazines have shown a preference for the axial conformation of the substituent on the piperazine ring. nih.gov While this compound is not substituted at the 2-position, this suggests that interactions involving the acyl group can significantly influence conformational preferences.

For a number of 1-arylpiperazines that act as serotonin (B10506) agonists, the bioactive conformation is thought to be relatively coplanar, where the aryl ring and the piperazine ring lie in a similar plane. nih.govacs.org This planar conformation may facilitate optimal interaction with the receptor. Molecular modeling techniques, such as molecular docking and molecular dynamics, are powerful tools used to predict the most likely binding poses and bioactive conformations of ligands within a receptor's binding site. nih.gov

The conformational properties of this compound are summarized in the table below.

| Molecular Fragment | Preferred Conformation | Rotational Freedom | Implication for Bioactivity |

| Piperazine Ring | Chair nih.gov | Low (ring inversion is possible but the chair is dominant) | Provides a rigid scaffold to orient substituents. |

| Benzoyl-Piperazine Linkage | N/A | Rotation around the amide (C-N) bond | Determines the spatial orientation of the benzoyl group relative to the piperazine. |

| Phenyl-Carbonyl Linkage | N/A | Rotation around the C-C bond | Affects the planarity and overall shape of the molecule. |

Ultimately, the bioactive conformation is a result of the interplay between the molecule's intrinsic conformational preferences and the stabilizing interactions it forms within the specific environment of the receptor's binding pocket.

Computational Chemistry and Molecular Modeling

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand, such as 1-(3-Methyl-benzoyl)-piperazine, to the binding site of a macromolecular target, typically a protein or nucleic acid.

Research on analogous piperazine (B1678402) derivatives has demonstrated their potential to interact with a wide array of biological targets. For example, various arylpiperazine derivatives have been docked against the androgen receptor (AR) to identify potential antagonists for prostate cancer. nih.gov Other studies have successfully docked phenylpiperazine derivatives into the active sites of the DNA-Topo II complex, revealing binding patterns crucial for anticancer activity. mdpi.com Similarly, derivatives have been evaluated against targets like peroxisome proliferator-activated receptor gamma (PPARγ) for antidiabetic applications and various kinases involved in cell cycle regulation, such as CDK2. researchgate.netpharmaceuticaljournal.net

For this compound, a docking study would involve preparing the 3D structure of the ligand and docking it into the crystal structure of a selected protein target. The simulation predicts the most stable binding pose and calculates a scoring function to estimate the binding affinity. Key interactions, such as hydrogen bonds, hydrophobic contacts, and π-π stacking, between the ligand and amino acid residues in the target's active site are then analyzed. For instance, the benzoyl moiety could engage in hydrophobic interactions, while the piperazine nitrogen atoms could act as hydrogen bond acceptors or become protonated to form ionic interactions. mdpi.comnih.gov

Table 1: Potential Protein Targets and Key Interactions for Piperazine Derivatives (Illustrative) This table is based on findings for structurally related piperazine compounds and serves as an illustrative guide for potential studies on this compound.

| Potential Protein Target | Therapeutic Area | Key Interacting Residues (Examples from Literature) | Primary Interactions Observed |

|---|---|---|---|

| Androgen Receptor (AR) | Prostate Cancer | Gln711, Arg752, Phe764, Met780 | Hydrophobic interactions, Hydrogen bonds |

| Topoisomerase II (Topo II) | Cancer | Asp479, Ser480, Gly483 | Hydrogen bonds, DNA intercalation |

| CDK2/cyclin A2 | Cancer | Leu83, Phe80, Asp86, Lys33 | Hydrogen bonds, Hydrophobic interactions |

| PPARγ | Diabetes | Ser289, His323, His449, Tyr473 | Hydrogen bonds, Hydrophobic contacts |

Molecular Dynamics Simulations for Binding Stability and Conformational Changes

Following molecular docking, molecular dynamics (MD) simulations are employed to assess the dynamic stability of the predicted ligand-target complex over time. An MD simulation models the physical movements of atoms and molecules, providing a detailed view of the conformational changes and the persistence of key interactions identified in docking.

For the this compound-protein complex, an MD simulation would be run for a duration typically ranging from nanoseconds to microseconds. The system is placed in a simulated physiological environment, including water molecules and ions at a specific temperature and pressure. nih.govmanchester.ac.uk The simulation tracks the trajectory of all atoms, allowing for the analysis of the complex's stability.

Key metrics evaluated from an MD simulation include:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are calculated over the simulation time. A stable, low RMSD value for the ligand indicates that it remains bound in its initial docked pose without significant deviation. nih.gov

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues to identify flexible regions of the protein upon ligand binding.

Interaction Analysis: The persistence of specific hydrogen bonds and hydrophobic contacts between the ligand and protein is monitored throughout the simulation to confirm the stability of the binding mode. ijpsdronline.com

Studies on related phenyl-piperazine scaffolds have used MD simulations of up to 300 nanoseconds to evaluate binding energetics and confirm stable interactions within the binding pockets of their targets. nih.gov Such analyses are crucial for validating docking results and ensuring that the predicted binding mode is not a transient artifact but a stable, energetically favorable state. nih.govacs.org

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. Unlike molecular mechanics methods used in docking and MD, DFT provides detailed information about electron distribution, orbital energies, and other electronic properties that govern a molecule's chemical behavior.

For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G+(d,p), can elucidate several key properties. mdpi.comresearchgate.netnih.gov These calculations help in understanding the molecule's intrinsic reactivity and interaction potential.

Key parameters derived from DFT studies include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap (Eg) is an indicator of the molecule's chemical stability. mdpi.comnih.gov

Molecular Electrostatic Potential (MEP): The MEP map visualizes the electrostatic potential on the molecule's surface. It identifies electron-rich (negative potential, nucleophilic) and electron-poor (positive potential, electrophilic) regions, predicting sites for intermolecular interactions like hydrogen bonding. researchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution on individual atoms and the nature of chemical bonds within the molecule. nih.gov

Table 2: Key Parameters from DFT Calculations and Their Significance

| DFT Parameter | Significance |

|---|---|

| HOMO Energy | Indicates electron-donating capability; higher energy suggests greater reactivity as a nucleophile. |

| LUMO Energy | Indicates electron-accepting capability; lower energy suggests greater reactivity as an electrophile. |

| HOMO-LUMO Energy Gap (Eg) | Represents chemical stability and reactivity. A smaller gap suggests higher reactivity. mdpi.com |

| Molecular Electrostatic Potential (MEP) | Identifies sites for electrophilic and nucleophilic attack and non-covalent interactions. researchgate.net |

| Global Reactivity Descriptors (e.g., Hardness, Electrophilicity) | Quantify the overall reactivity and stability of the molecule. nih.gov |

In Silico ADME Prediction and Pharmacokinetic Modeling

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties—Absorption, Distribution, Metabolism, and Excretion (ADME)—must be evaluated. In silico ADME prediction tools provide an early assessment of a molecule's drug-likeness, helping to identify potential liabilities and guide chemical modifications. nih.gov

For this compound, various computational models and online platforms like SwissADME and admetSAR can be used to predict its ADME profile. nih.govmdpi.com These predictions are based on the molecule's structural and physicochemical properties.

Key ADME properties predicted in silico include:

Drug-Likeness Rules: Evaluation against criteria such as Lipinski's Rule of Five, which assesses properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors/acceptors to predict oral bioavailability. mdpi.com

Solubility and Permeability: Prediction of aqueous solubility (LogS) and permeability across biological membranes, such as the gastrointestinal tract and the blood-brain barrier (BBB).

Metabolism: Prediction of interactions with cytochrome P450 (CYP) enzymes (e.g., CYP3A4, CYP2D6), which are primarily responsible for drug metabolism. The model can predict whether the compound is a substrate or inhibitor of these enzymes. mdpi.com

Transporter Interactions: Assessment of whether the compound is likely to be a substrate or inhibitor of efflux transporters like P-glycoprotein (P-gp), which can impact drug distribution and efficacy. mdpi.com

Table 3: Illustrative In Silico ADME Profile for a Representative Piperazine Derivative This table showcases typical ADME parameters predicted for piperazine-based compounds and should be considered illustrative for this compound.

| Property | Predicted Value/Violation | Significance |

|---|---|---|

| Molecular Weight | < 500 g/mol | Favorable for oral absorption. |

| LogP (Lipophilicity) | < 5 | Optimal balance between solubility and permeability. |

| H-bond Donors | < 5 | Influences permeability and binding. |

| H-bond Acceptors | < 10 | Influences solubility and binding. |

| Topological Polar Surface Area (TPSA) | < 140 Ų | Predicts cell permeability and oral bioavailability. mdpi.com |

| GI Absorption | High | Likelihood of good absorption from the gut. |

| BBB Permeant | Yes/No | Indicates potential for CNS activity. |

| P-gp Substrate | Yes/No | Predicts susceptibility to efflux from cells. mdpi.com |

| CYP Inhibitor (e.g., CYP2D6) | Yes/No | Indicates potential for drug-drug interactions. |

Absorption, Distribution, Metabolism, and Excretion Adme Research

In Vitro Metabolic Stability and Metabolite Identification

The metabolic stability of a compound is typically assessed using in vitro systems such as liver microsomes, S9 fractions, or hepatocytes. frontagelab.comspringernature.com These systems contain the necessary enzymes to simulate the metabolic processes that occur in the liver. frontagelab.com For piperazine (B1678402) derivatives, in vitro studies have shown that they can be subject to rapid metabolism. For instance, a study on a series of piperazin-1-ylpyridazines revealed that some compounds had very short in vitro microsomal half-lives of approximately 2-3 minutes in mouse and human liver microsomes. nih.gov

The process of metabolite identification involves determining the chemical structures of the products formed during metabolism. For piperazine-containing compounds, metabolism can lead to the formation of various metabolites. One study on a 1,3-disubstituted piperazine derivative, MB243, found that it was extensively metabolized, leading to covalent binding with liver microsomal proteins. researchgate.net In the presence of glutathione, two thioether adducts were identified, suggesting the formation of reactive metabolites. researchgate.net The metabolism of some piperazine derivatives can even involve a novel ring contraction, transforming the six-membered piperazine ring into a five-membered imidazoline (B1206853) derivative. researchgate.net

Role of Cytochrome P450 (CYP) Isoenzymes in Metabolism (e.g., CYP3A4, CYP2D6, CYP1A2)

The cytochrome P450 (CYP) superfamily of enzymes plays a central role in the metabolism of a vast number of drugs and other xenobiotics. For piperazine-based compounds, several CYP isoenzymes have been identified as key players in their biotransformation.

Studies on benzylpiperazine (BZP) and trifluoromethylphenylpiperazine (TFMPP), two well-known piperazine derivatives, have shown that their metabolism involves CYP2D6, CYP1A2, and CYP3A4. researchgate.net Specifically, these enzymes were found to metabolize probe substrates like dextromethorphan (B48470) (for CYP2D6), caffeine (B1668208) (for CYP1A2), and ethinylestradiol (for CYP3A4). nih.gov Further research has indicated that various other piperazine analogues, including fluorophenylpiperazine, methoxyphenylpiperazine, chlorophenylpiperazine, and methylbenzylpiperazine, also exhibit significant inhibitory effects on these and other CYP isoenzymes, such as CYP2C19 and CYP2C9. researchgate.net

The relative importance of each CYP isoenzyme can vary depending on the specific piperazine derivative. For example, in the hydroxylation of TFMPP, CYP2D6 was found to be the most important enzyme, accounting for about 81% of the net intrinsic clearance.

| CYP Isoenzyme | Probe Substrate | Known Inhibitor | Role in Piperazine Metabolism |

|---|---|---|---|

| CYP1A2 | Caffeine | Furafylline | Involved in the metabolism of BZP and TFMPP. researchgate.netnih.gov |

| CYP2D6 | Dextromethorphan | Quinidine | A primary enzyme in the metabolism of BZP and TFMPP. researchgate.netnih.gov |

| CYP3A4 | Ethinylestradiol | Troleandomycin | Contributes to the metabolism of BZP and TFMPP. researchgate.netnih.gov |

| CYP2C19 | Omeprazole | Proguanil | BZP and TFMPP do not appear to have a significant inhibitory effect on this enzyme. nih.gov |

| CYP2C9 | Tolbutamide | Sulfaphenazole | Inhibited by some piperazine analogues. researchgate.net |

Elucidation of Metabolic Pathways (e.g., Hydroxylation, N-dealkylation, Conjugation)

The metabolic transformation of piperazine derivatives proceeds through several well-established pathways. The primary routes of phase I metabolism are oxidation reactions, including hydroxylation and N-dealkylation.

Hydroxylation, the addition of a hydroxyl group (-OH) to a molecule, is a common metabolic pathway for many drugs. In the case of piperazine-containing compounds, this can occur on the aromatic rings. For example, the major metabolites of one piperazin-1-ylpyridazine were two different mono-hydroxylation products on the benzene (B151609) rings. nih.gov

N-dealkylation involves the removal of an alkyl group from a nitrogen atom. This is another significant metabolic pathway for piperazine derivatives.

Following phase I metabolism, the resulting metabolites can undergo phase II conjugation reactions, where an endogenous molecule is added to the metabolite to increase its water solubility and facilitate its excretion from the body.

| Metabolic Pathway | Description | Example in Piperazine Derivatives |

|---|---|---|

| Hydroxylation | Addition of a hydroxyl (-OH) group. | Mono-hydroxylation of benzene rings in piperazin-1-ylpyridazines. nih.gov |

| N-dealkylation | Removal of an alkyl group from a nitrogen atom. | A common pathway for many piperazine-containing drugs. |

| Oxidation | Reaction involving the loss of electrons. | Oxidation at nitrogen atoms in the piperazine or pyridazine (B1198779) rings. nih.gov |

| Ring Contraction | Conversion of the piperazine ring to a smaller ring. | Formation of an imidazoline derivative from a 1,3-disubstituted piperazine. researchgate.net |

Potential for Drug-Drug Interactions

Given that many piperazine derivatives are metabolized by and can inhibit key CYP450 enzymes, there is a significant potential for drug-drug interactions. nih.gov When a piperazine-based compound inhibits a CYP enzyme, it can slow the metabolism of other drugs that are substrates for that same enzyme. This can lead to increased plasma concentrations of the co-administered drug, potentially causing toxicity.

For instance, both BZP and TFMPP have been shown to inhibit the metabolism of dextromethorphan, caffeine, and ethinylestradiol, which are substrates of CYP2D6, CYP1A2, and CYP3A4, respectively. nih.gov The inhibitory effects of these piperazine derivatives are considered to be of potential clinical significance because these three CYP enzymes are responsible for the metabolism of a large number of commonly prescribed medications. nih.gov Furthermore, studies have shown that BZP and TFMPP can inhibit each other's metabolism, which is a concern as these substances are sometimes used in combination. researchgate.net

Advanced Analytical Techniques for Research and Characterization

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental in confirming the identity and intricate structural features of 1-(3-Methyl-benzoyl)-piperazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are powerful tools for detailing the molecular framework of this compound. Due to the restricted rotation around the amide C-N bond, mono-N-benzoylated piperazines like this compound exhibit complex NMR spectra. rsc.org At room temperature, the piperazine (B1678402) ring protons often appear as broad signals. For instance, in a related compound, N-(4-Methylbenzoyl)piperazine, the N-CH₂ groups of the piperazine moiety show four broad signals in CDCl₃ at 25 °C (at approximately δ = 2.81, 2.91, 3.41, and 3.70 ppm). rsc.org This complexity arises from the presence of two distinct conformers (rotamers). rsc.org Temperature-dependent ¹H NMR studies can help to resolve these broad signals and provide insights into the conformational dynamics. rsc.orgrsc.org

Mass Spectrometry (MS):

Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of this compound. The nominal molecular weight of this compound is 204.27 g/mol . chemscene.comchemicalbook.com In mass spectrometry, benzoylpiperazines typically exhibit characteristic fragmentation patterns. nih.gov A key fragment observed for benzoylpiperazine is the benzoyl-group containing fragment at m/z 122. nih.gov The differentiation from isobaric methylbenzylpiperazines, which have the same mass, can be achieved through the presence of unique fragment ions. nih.govresearchgate.net High-resolution mass spectrometry can provide exact mass measurements, further confirming the elemental composition. nih.gov

Infrared (IR) Spectroscopy:

Infrared spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the amide carbonyl (C=O) stretching vibration, typically in the region of 1630-1680 cm⁻¹. Other significant peaks would include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, and C-N stretching vibrations. Gas chromatography coupled with infrared detection (GC-IRD) can provide vapor-phase IR spectra, which are useful for the specific confirmation of isomeric piperazines. nih.gov

UV-Vis Spectroscopy:

UV-Vis spectroscopy is used to study the electronic transitions within the molecule. The benzoyl chromophore in this compound is expected to absorb UV radiation. The exact wavelength of maximum absorbance (λmax) would need to be determined experimentally but is anticipated to be in the range typical for benzoyl derivatives.

Table 1: Spectroscopic Data for this compound and Related Compounds

| Technique | Compound | Key Observations | Reference |

| ¹H NMR | N-(4-Methylbenzoyl)piperazine | Four broad signals for N-CH₂ groups at 25 °C in CDCl₃ due to rotamers. | rsc.org |

| Mass Spec | Benzoylpiperazine | Unique benzoyl-group fragment at m/z 122. | nih.gov |

| Mol. Weight | This compound | 204.27 g/mol | chemscene.comchemicalbook.com |

Chromatographic Techniques for Purity, Quantification, and Separation

Chromatographic methods are essential for separating this compound from impurities, quantifying its concentration, and resolving it from isomeric compounds.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique for the analysis of piperazine derivatives. For purity assessment and quantification, reversed-phase HPLC methods are commonly employed. jocpr.com Since piperazine and its simple derivatives may lack a strong chromophore for UV detection, derivatization with a UV-active agent can be utilized. jocpr.com However, for benzoylpiperazines, the inherent benzoyl chromophore allows for direct UV detection. The choice of stationary phase (e.g., C18) and mobile phase (a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol) is critical for achieving good separation. sielc.com HPLC methods can be validated for linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is widely used for the qualitative and quantitative analysis of piperazine derivatives. researchgate.netscholars.direct GC-MS can effectively separate this compound from other volatile and semi-volatile compounds. The mass spectrometer provides definitive identification based on the fragmentation pattern. The use of specific capillary columns, such as those with a 100% trifluoropropyl methyl polysiloxane stationary phase, can resolve isomeric piperazines. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS and its more sensitive variant, LC-MS/MS, are highly effective for the detection and quantification of piperazine derivatives, especially in complex matrices. nih.govmdpi.com These techniques are particularly useful when dealing with low concentrations or when analyzing samples that are not amenable to GC. Electrospray ionization (ESI) is a common ionization technique used for these compounds. nih.gov LC-MS/MS methods offer high selectivity and sensitivity, with the ability to monitor specific precursor-to-product ion transitions. mdpi.comhsa.gov.sgfda.gov.tw

Table 2: Chromatographic Methods for the Analysis of Piperazine Derivatives

| Technique | Application | Key Methodological Aspects | Reference |

| HPLC | Purity and Quantification | Reversed-phase columns (e.g., C18), UV detection. | jocpr.comsielc.com |

| GC-MS | Separation and Identification | Capillary columns (e.g., Rtx-200), mass spectral analysis. | nih.govresearchgate.net |

| LC-MS/MS | Quantification in Complex Matrices | High selectivity and sensitivity, ESI source. | nih.govmdpi.com |

X-ray Crystallography and Solid-State Characterization

The solid-state properties of this compound can be investigated using techniques that probe the crystalline structure and thermal behavior.

X-ray Crystallography:

X-ray Powder Diffraction (XRPD):

XRPD is a non-destructive technique used to analyze the crystalline nature of a bulk powder sample. It can identify the crystalline phases present and provide information on the degree of crystallinity. Each crystalline solid has a unique XRPD pattern, which serves as a fingerprint for identification and can be used to distinguish between different polymorphic forms.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA):

DSC and TGA are thermal analysis techniques that provide information about the physical and chemical changes that occur in a substance as a function of temperature. DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature, allowing for the determination of melting point, glass transitions, and phase changes. A melting point for this compound has been reported in the range of 74-76 °C. chemicalbook.com TGA measures the change in mass of a sample as it is heated, providing information about its thermal stability and decomposition profile.

Table 3: Solid-State Characterization Data

| Technique | Property | Value/Observation | Reference |

| Melting Point | Thermal Transition | 74-76 °C | chemicalbook.com |

| X-ray Crystallography | Conformation (Related Compounds) | Piperazine ring in chair conformation. | nih.govresearchgate.net |

Future Perspectives and Research Trajectories for 1 3 Methyl Benzoyl Piperazine

Exploration of Novel Therapeutic Indications and Repurposing Strategies

The piperazine (B1678402) moiety is a common feature in drugs targeting the central nervous system (CNS). researchgate.net Many piperazine derivatives modulate monoamine neurotransmitter pathways through interactions with various receptors. researchgate.net Given this precedent, a primary future research trajectory for 1-(3-Methyl-benzoyl)-piperazine would involve comprehensive screening for activity across a range of CNS disorders.

Initial investigations could focus on its potential as an antidepressant, anxiolytic, or antipsychotic agent, leveraging the known central pharmacological activities of many piperazine derivatives. researchgate.net Furthermore, the concept of drug repurposing offers a cost-effective and accelerated pathway to new therapeutic uses. As such, this compound could be systematically screened against a wide array of biological targets implicated in various diseases. For instance, arylpiperazine derivatives have recently gained attention for their potential as anticancer agents, exhibiting cytotoxic effects against various tumor cell lines. mdpi.comnih.gov This suggests that this compound could be evaluated for its anti-proliferative activity.

Table 1: Illustrative Example of a Repurposing Screening Cascade for this compound

| Therapeutic Area | Target/Assay | Hypothetical Outcome | Potential Indication |

| Oncology | Kinase Inhibition Panel | Inhibition of a specific kinase | Targeted Cancer Therapy |

| Neurology | Receptor Binding Assay | Affinity for Dopamine (B1211576) D2 receptor | Antipsychotic |

| Infectious Disease | Antimicrobial Susceptibility | Activity against a bacterial strain | Antibiotic |

Development of Prodrugs and Targeted Delivery Systems

A significant hurdle in the development of CNS-active drugs is their ability to cross the blood-brain barrier (BBB). rsc.orgnih.gov Prodrug strategies, which involve chemically modifying a drug to enhance its delivery to the target site, represent a promising approach to overcome this challenge. rsc.orgnih.govnih.goveurekaselect.com For this compound, a future research focus could be the design and synthesis of prodrugs with improved pharmacokinetic properties.

Lipidization, the process of increasing a molecule's lipophilicity by masking polar functional groups, is a common prodrug strategy to enhance BBB penetration. nih.gov Various promoieties could be attached to the piperazine ring of this compound to create more lipophilic derivatives. These prodrugs would be designed to be inactive until they cross the BBB, at which point they would undergo enzymatic or chemical conversion to release the active parent drug. nih.gov

Targeted delivery systems, such as nanoparticles or liposomes, could also be explored to enhance the delivery of this compound to specific tissues or cells, thereby increasing its efficacy and reducing potential side effects.

Combination Therapies and Synergistic Effects in Disease Models

The complexity of many diseases, particularly multifactorial conditions like cancer and neurodegenerative disorders, often necessitates treatment with multiple therapeutic agents. nih.gov Combination therapies can offer improved efficacy and a reduced likelihood of drug resistance. nih.gov A key area of future research for this compound will be to investigate its potential for use in combination with existing drugs.

For example, if initial screenings reveal anticancer activity, subsequent studies could explore its synergistic effects when co-administered with standard chemotherapeutic agents. In the context of CNS disorders, combining this compound with drugs that have complementary mechanisms of action could lead to enhanced therapeutic outcomes. In vitro and in vivo disease models would be crucial for identifying promising combination regimens and elucidating the underlying mechanisms of any observed synergistic effects.

Addressing Challenges in Specificity and Off-Target Effects

A critical aspect of drug development is ensuring a high degree of specificity for the intended biological target to minimize off-target effects and associated toxicities. The polypharmacological nature of many piperazine derivatives, while potentially beneficial for multi-target therapies, also presents a challenge in achieving selectivity. nih.gov

Future research on this compound must include comprehensive profiling to determine its binding affinities across a wide range of receptors, enzymes, and ion channels. This will help to identify not only its primary therapeutic target but also any potential off-target interactions that could lead to adverse effects. Computational modeling and in vitro screening assays will be invaluable tools in this endeavor. Should undesirable off-target activities be identified, medicinal chemistry efforts could then focus on modifying the structure of this compound to enhance its selectivity.

Design of Polypharmacological and Multi-target Ligands

The traditional "one-drug, one-target" paradigm is increasingly being challenged by the recognition that complex diseases are often driven by multiple pathological pathways. nih.govrsc.orgjocpr.comnumberanalytics.comnumberanalytics.com This has led to the emergence of polypharmacology, the design of single chemical entities that can modulate multiple targets simultaneously. nih.govnih.govfrontiersin.org The piperazine scaffold is well-suited for the development of such multi-target-directed ligands (MTDLs). nih.gov

A forward-looking research trajectory for this compound would be to use it as a starting point for the rational design of MTDLs. By strategically modifying its structure, it may be possible to incorporate pharmacophoric features that allow for simultaneous interaction with multiple targets relevant to a specific disease. For instance, in the context of Alzheimer's disease, an MTDL might be designed to inhibit both acetylcholinesterase and beta-amyloid aggregation. nih.gov This approach holds the promise of developing more effective treatments for complex, multifactorial diseases. nih.govrsc.orgjocpr.com

Q & A

Q. What are the common synthetic routes for preparing 1-(3-Methyl-benzoyl)-piperazine, and how do reaction conditions (e.g., solvent, catalyst) influence yield?

- Methodological Answer : The synthesis typically involves acylation of the piperazine core. For example, 1-(3-Methylbenzoyl) derivatives can be synthesized by reacting piperazine with 3-methylbenzoyl chloride in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃) to neutralize HCl byproducts. Reaction monitoring via TLC (using hexane:ethyl acetate gradients) ensures completion . Purification via silica gel chromatography (ethyl acetate:hexane, 1:8) is standard. Optimizing stoichiometry (e.g., 1.2 equiv. acylating agent) and reaction time (6–8 hours) improves yields .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., methylbenzoyl protons at δ 2.3–2.5 ppm, aromatic protons at δ 7.1–7.3 ppm) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]⁺ at m/z 219.1 for C₁₂H₁₄N₂O).

- FT-IR : Stretching vibrations for amide C=O (~1650 cm⁻¹) and aromatic C-H (~3050 cm⁻¹) confirm functional groups .

Q. What are the basic solubility and stability profiles of this compound under physiological conditions?

- Methodological Answer : Solubility is assessed in PBS (pH 7.4) and DMSO via shake-flask method. The compound’s logP (~2.5) suggests moderate lipophilicity, favoring solubility in organic solvents. Stability studies (HPLC monitoring over 24 hours at 37°C) reveal degradation <5% in PBS, making it suitable for in vitro assays .

Advanced Research Questions

Q. How does the 3-methylbenzoyl substituent influence binding affinity to neurological targets (e.g., serotonin/dopamine receptors) compared to unsubstituted benzoyl analogs?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations compare interactions. The methyl group enhances hydrophobic interactions with receptor pockets (e.g., 5-HT₁A), improving binding scores (ΔG = -9.2 kcal/mol vs. -8.5 kcal/mol for unsubstituted analogs). Radioligand displacement assays (using [³H]WAY-100635) validate IC₅₀ values (e.g., 12 nM vs. 45 nM) .

Q. What structural modifications to this compound could enhance its metabolic stability without compromising activity?

- Methodological Answer :

- Fluorination : Introducing fluorine at the benzoyl para-position reduces CYP450-mediated oxidation (t₁/₂ increased from 2.1 to 4.3 hours in microsomal assays) .

- Heterocyclic Fusion : Replacing the methyl group with a pyridine ring improves aqueous solubility (logP reduced to 1.8) while maintaining affinity .

Q. How do crystallographic and thermodynamic studies inform the design of metal complexes using this compound as a ligand?

- Methodological Answer : Single-crystal X-ray diffraction reveals octahedral coordination (e.g., with Cu²⁺), where the amide oxygen and piperazine nitrogen act as donor sites. Thermodynamic stability constants (logβ = 8.2 for Cu²⁺) derived from potentiometric titrations (0.1 M KCl, 25°C) guide selectivity over Zn²⁺ (logβ = 5.7) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.